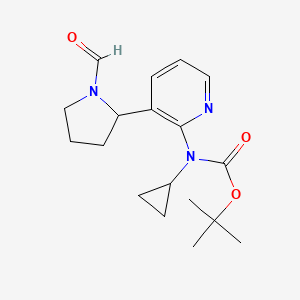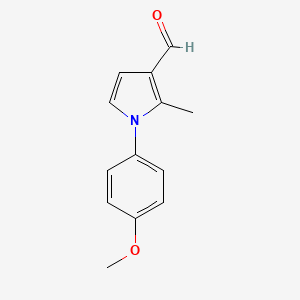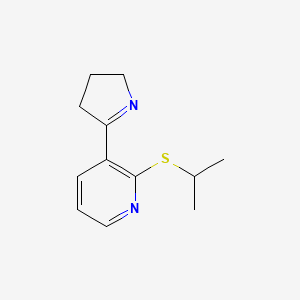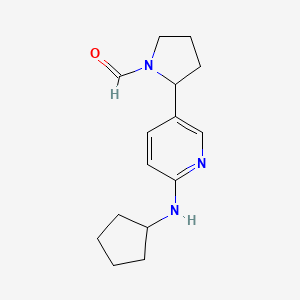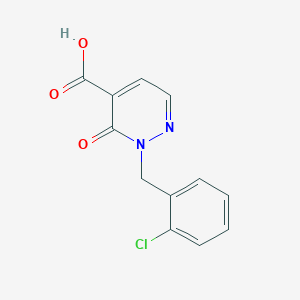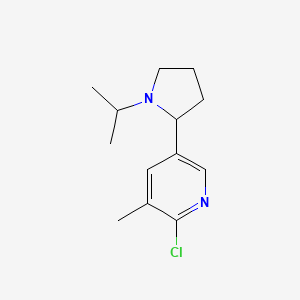
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina es un compuesto químico con la fórmula molecular C12H17ClN2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina típicamente implica la reacción de 2-cloro-5-bromopiridina con 1-isopropilpirrolidina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un catalizador de paladio. La mezcla de reacción se calienta para facilitar la reacción de acoplamiento, lo que resulta en la formación del compuesto deseado .
Métodos de producción industrial
La producción industrial de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina sigue rutas sintéticas similares pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleófila.
Principales productos formados
Oxidación: Formación de los derivados correspondientes de N-óxido de piridina.
Reducción: Formación del derivado de piridina reducido.
Sustitución: Formación de derivados de piridina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina
- 2-Cloro-5-(1-metilpirrolidin-2-il)-3-metilpiridina
- 2-Cloro-5-(1-etilpirrolidin-2-il)-3-metilpiridina
Singularidad
2-Cloro-5-(1-isopropilpirrolidin-2-il)-3-metilpiridina es único debido a su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C13H19ClN2 |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-9(2)16-6-4-5-12(16)11-7-10(3)13(14)15-8-11/h7-9,12H,4-6H2,1-3H3 |
Clave InChI |
VBMFAOYEHRNFMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C2CCCN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






